2-(2,6-Dibromopyridin-3-yl)acetonitrile
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Overview
Description
2-(2,6-Dibromopyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H4Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and a nitrile group attached to the 3 position via an acetonitrile linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dibromopyridine with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dibromopyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 2-(2,6-diaminopyridin-3-yl)acetonitrile.
Reduction: Formation of 2-(2,6-dibromopyridin-3-yl)ethylamine.
Oxidation: Formation of 2-(2,6-dibromopyridin-3-yl)acetic acid.
Scientific Research Applications
2-(2,6-Dibromopyridin-3-yl)acetonitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dibromopyridin-3-yl)acetonitrile is not well-documented. its reactivity is primarily due to the presence of the bromine atoms and the nitrile group. The bromine atoms can participate in electrophilic substitution reactions, while the nitrile group can undergo nucleophilic addition .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromopyridin-3-yl)acetonitrile
- 2,6-Dibromobenzyl cyanide
- 2-Bromo-5-ethylpyridine
Properties
Molecular Formula |
C7H4Br2N2 |
---|---|
Molecular Weight |
275.93 g/mol |
IUPAC Name |
2-(2,6-dibromopyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4Br2N2/c8-6-2-1-5(3-4-10)7(9)11-6/h1-2H,3H2 |
InChI Key |
XGGZNGFUCUIROV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CC#N)Br)Br |
Origin of Product |
United States |
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